3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
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Overview
Description
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride, mixture of diastereomers, is a fluorinated cyclobutylamine derivative. This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom on the cyclobutane ring, which significantly influences its chemical properties and reactivity. The hydrochloride salt form enhances its stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the fluorination of cyclobutylamine derivatives. One common method is the nucleophilic substitution reaction of a suitable precursor with a fluorinating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using specialized reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure the formation of the desired diastereomeric mixture. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions varying based on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Fluorinated ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various fluorinated and trifluoromethylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is utilized to study the effects of fluorinated compounds on biological systems. It serves as a tool to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The fluorine atoms enhance the binding affinity and selectivity of the compound.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may target specific enzymes involved in metabolic pathways, leading to the modulation of biological processes.
Receptor Binding: It can interact with receptors in the body, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Similar structure but lacks the fluorine atom at the 3-position.
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a different position of the trifluoromethyl group.
Uniqueness: 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties compared to similar compounds, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2639423-41-7 |
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Molecular Formula |
C5H8ClF4N |
Molecular Weight |
193.57 g/mol |
IUPAC Name |
3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c6-3-1-4(10,2-3)5(7,8)9;/h3H,1-2,10H2;1H |
InChI Key |
XCTKCUYYFVAMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)(F)F)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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